

# Understanding the "4-morpholineethanol" component in "Einecs 277-233-1"

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## Compound of Interest

Compound Name: *Einecs 277-233-1*

Cat. No.: *B15193428*

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## An In-depth Technical Guide to 4-Morpholineethanol (Einecs 277-233-1)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

4-Morpholineethanol, also known as N-(2-hydroxyethyl)morpholine, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a pharmaceutical intermediate. While its EINECS number is 210-734-5, it is sometimes referenced in the context of other chemical inventories. This document aims to be a core resource for professionals engaged in research and development involving this molecule.

### Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-morpholineethanol is crucial for its application in synthesis and formulation. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of 4-Morpholineethanol

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	131.17 g/mol	[1][2]
Appearance	Clear, colorless to pale yellow viscous liquid	[2][3]
Odor	Ammoniacal	[1]
Density	1.083 g/mL at 25 °C	[3]
Boiling Point	223 - 228 °C	[2][3]
Melting Point	-1 to 2 °C	[1][3]
Flash Point	98 °C (closed cup)	[3]
Refractive Index	1.4760 - 1.4781 (at 20 °C)	[2][3]
Solubility	Soluble in water and ethanol.	[1]

Table 2: Chemical and Safety Data for 4-Morpholineethanol

Property	Value	Reference(s)
CAS Number	622-40-2	[1][2]
EINECS Number	210-734-5	[4]
Purity (by GC)	≥99%	[2][3]
pH	10.7 (100 g/L in H <sub>2</sub> O at 20 °C)	[3]
Vapor Pressure	1.8 hPa at 50 °C	[3]
Explosion Limits	1.5 - 9.8 % (V)	[3]
Stability	Stable under normal temperatures and pressures; air sensitive.	[1]

# Synthesis of 4-Morpholineethanol

4-Morpholineethanol is primarily synthesized through two main industrial routes. The selection of a particular method depends on factors such as the availability of starting materials, desired purity, and production scale.

## Experimental Protocols

### Method 1: Reaction of Morpholine with Ethylene Oxide

This is a common and efficient method for the production of 4-morpholineethanol.<sup>[5]</sup> The reaction involves the nucleophilic attack of the secondary amine in the morpholine ring on the epoxide ring of ethylene oxide.

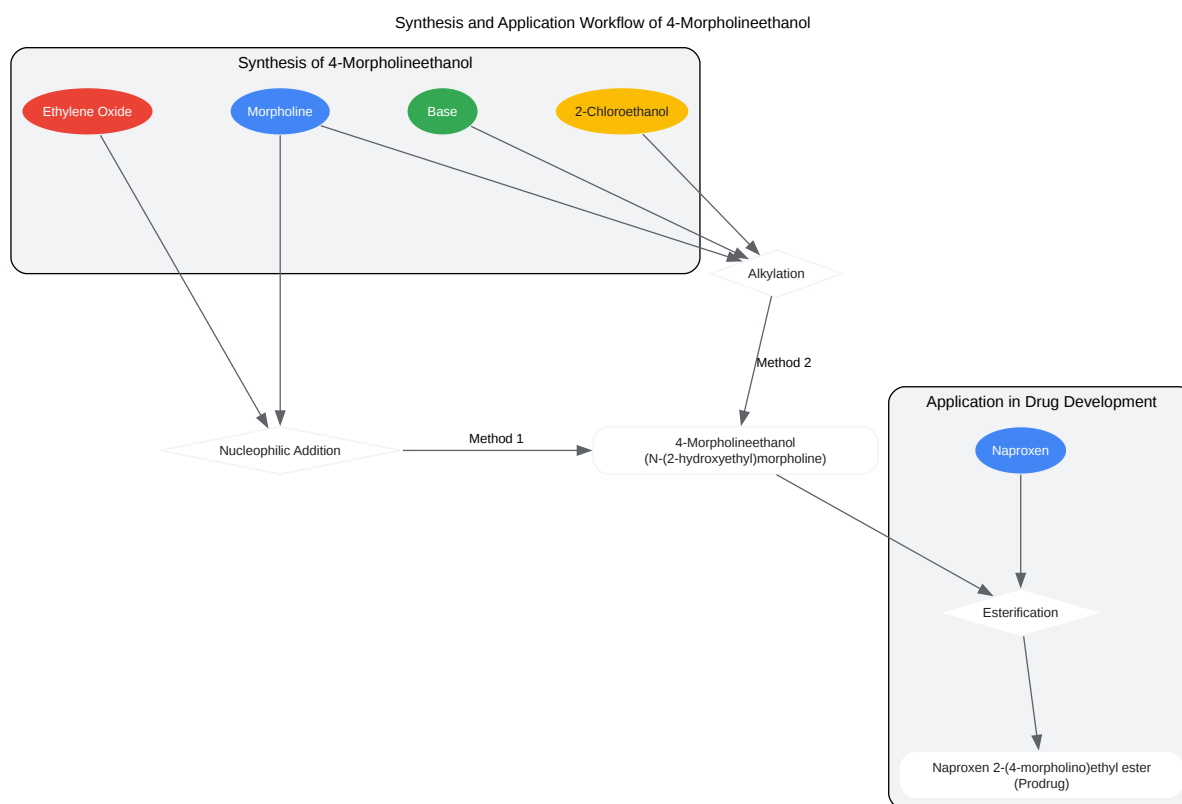
- Reaction: Morpholine + Ethylene Oxide → 4-Morpholineethanol
- Procedure Outline:
  - Morpholine is charged into a suitable reactor.
  - Ethylene oxide is carefully introduced into the reactor, maintaining the temperature at or below 20°C to control the exothermic reaction.
  - The reaction mixture is typically stirred until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).
  - The crude product is then purified, usually by distillation, to obtain high-purity 4-morpholineethanol.

### Method 2: Reaction of Morpholine with 2-Chloroethanol

An alternative synthesis route involves the alkylation of morpholine with 2-chloroethanol in the presence of a base.<sup>[5]</sup>

- Reaction: Morpholine + 2-Chloroethanol + Base → 4-Morpholineethanol + Salt + H<sub>2</sub>O
- Procedure Outline:

- Morpholine, 2-chloroethanol, and a suitable base (e.g., sodium carbonate or potassium carbonate) are dissolved in an appropriate solvent, such as acetonitrile.
- The reaction mixture is heated to reflux (e.g., 80°C) and maintained for an extended period (e.g., 72 hours) to ensure complete reaction.
- After cooling, the inorganic salts are removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting crude product is purified by distillation to yield 4-morpholineethanol.



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Caption: General workflow for the synthesis of 4-morpholineethanol and its application in the preparation of a naproxen prodrug.

## Applications in Drug Development

The primary application of 4-morpholineethanol in the pharmaceutical industry is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

## Prodrug Synthesis: The Case of Naproxen

4-Morpholineethanol is notably used in the preparation of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.<sup>[1][6]</sup> The esterification of the carboxylic acid group of naproxen with the hydroxyl group of 4-morpholineethanol can enhance the solubility and potentially reduce the gastrointestinal side effects associated with the parent drug.<sup>[6]</sup>

Experimental Protocol: Synthesis of Naproxen 2-(4-morpholino)ethyl ester

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on standard esterification methods, such as the Fischer esterification.

- Reaction: Naproxen + 4-Morpholineethanol  $\xrightarrow{\text{(Acid Catalyst)}}$  Naproxen 2-(4-morpholino)ethyl ester + H<sub>2</sub>O
- Procedure Outline:
  - Naproxen and an excess of 4-morpholineethanol are dissolved in a suitable solvent (e.g., toluene).
  - A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
  - The reaction mixture is heated to reflux, and the water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
  - The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove unreacted naproxen.
- The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated under reduced pressure.
- The resulting crude prodrug is purified by column chromatography or recrystallization to yield the final product.[7]

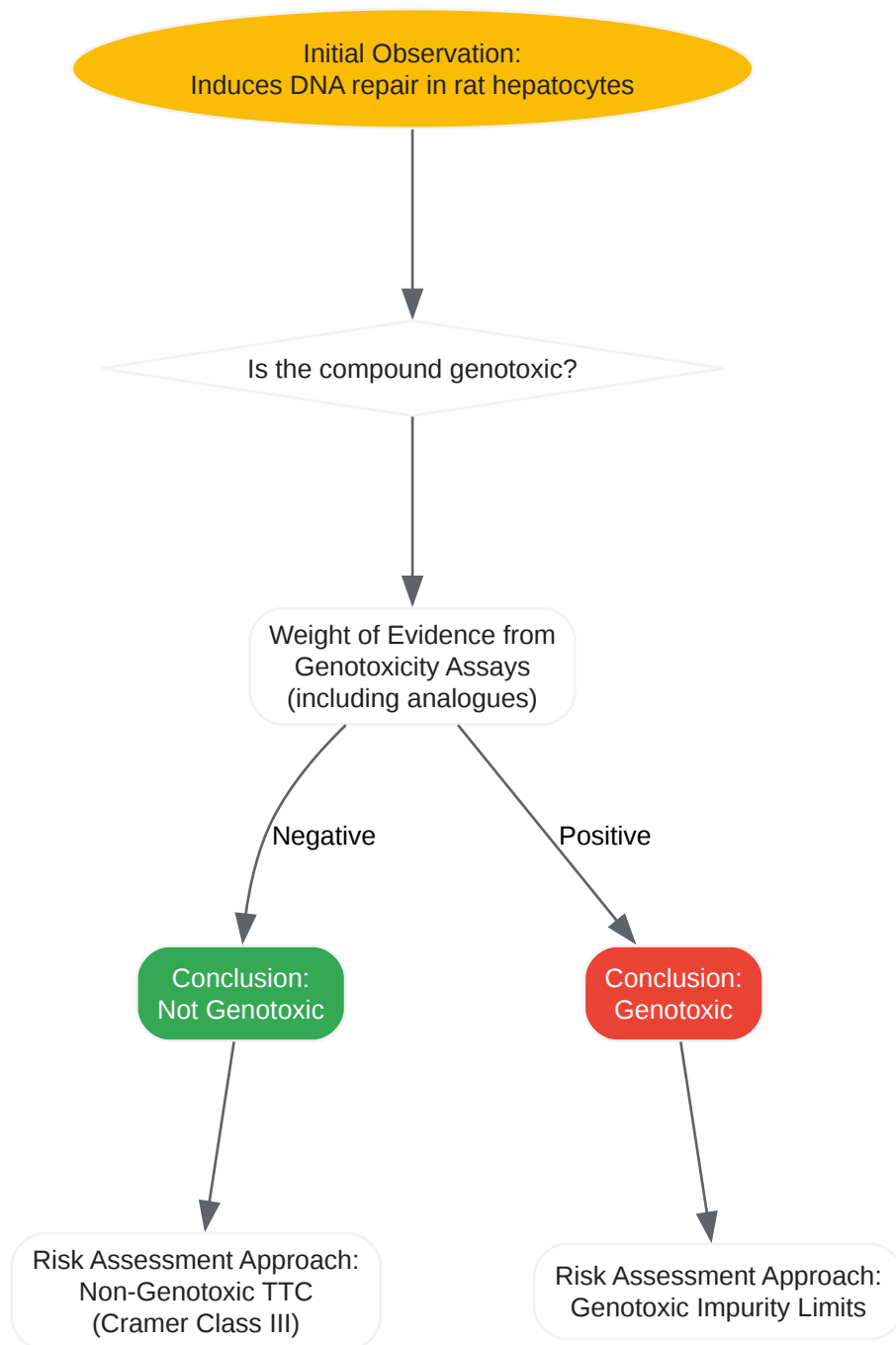
## Biological Effects and Toxicological Profile

### Genotoxicity and DNA Repair

Some technical literature has mentioned that 4-morpholineethanol was shown to induce DNA repair in primary cultures of rat hepatocytes.[1] However, a recent comprehensive safety assessment, which included an evaluation of its genotoxicity and that of its analogues, concluded that 4-morpholineethanol is not genotoxic.[8][9] This suggests that the previously observed induction of DNA repair might be a response to cellular stress at high concentrations rather than a direct interaction with DNA.[9] For risk assessment purposes, the non-genotoxic Cramer class III Threshold of Toxicological Concern (TTC) value of 1.5 µg/kg bw/day has been deemed appropriate for 4-morpholineethanol as an impurity in products for human consumption.[8]

Due to the lack of evidence for the involvement of a specific DNA repair pathway, a signaling pathway diagram for this process is not provided. Instead, a logical diagram illustrating the decision-making process based on toxicological data is presented below.

## Toxicological Assessment Logic for 4-Morpholineethanol



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Caption: Logical workflow for the toxicological evaluation of 4-morpholineethanol based on genotoxicity data.

## Conclusion



4-Morpholineethanol is a valuable chemical intermediate with well-defined physicochemical properties and established synthesis routes. Its primary utility in the pharmaceutical sector lies in its role as a building block for modifying the properties of existing drugs, such as in the creation of naproxen prodrugs to improve solubility and potentially reduce side effects. While early observations suggested an interaction with DNA repair mechanisms, recent toxicological evaluations indicate a lack of genotoxic potential. This technical guide provides essential information for researchers and developers working with this compound, enabling its safe and effective use in various applications.

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